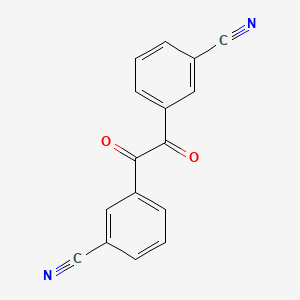
3,3'-Oxalyldibenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Oxalyldibenzonitrile is an organic compound with the molecular formula C16H8N2O2. It is characterized by the presence of two benzonitrile groups connected through an oxalyl linkage. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3’-Oxalyldibenzonitrile can be synthesized through the reaction of 3,3’-dibromobenzil with copper cyanide in N,N-dimethylformamide (DMF) at elevated temperatures. The reaction typically involves refluxing the mixture at 165°C for 24 hours, followed by purification through column chromatography .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3,3’-Oxalyldibenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The nitrile groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
3,3’-Oxalyldibenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3’-Oxalyldibenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing biochemical pathways and cellular processes. Detailed studies on its exact molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Similar Compounds
4,4’-Oxalyldibenzonitrile: Similar structure but with different positional isomerism.
3,3’-Dicyanodiphenyl ether: Contains ether linkage instead of oxalyl.
3,3’-Dicyanobenzophenone: Contains a ketone group instead of oxalyl.
Uniqueness
3,3’-Oxalyldibenzonitrile is unique due to its oxalyl linkage, which imparts distinct reactivity and properties compared to other similar compounds. This structural feature allows for specific interactions and applications that are not possible with other compounds .
Properties
Molecular Formula |
C16H8N2O2 |
|---|---|
Molecular Weight |
260.25 g/mol |
IUPAC Name |
3-[2-(3-cyanophenyl)-2-oxoacetyl]benzonitrile |
InChI |
InChI=1S/C16H8N2O2/c17-9-11-3-1-5-13(7-11)15(19)16(20)14-6-2-4-12(8-14)10-18/h1-8H |
InChI Key |
OLKLRCQCWAGZNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)C(=O)C2=CC=CC(=C2)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Difluoromethyl)-2,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B12829964.png)
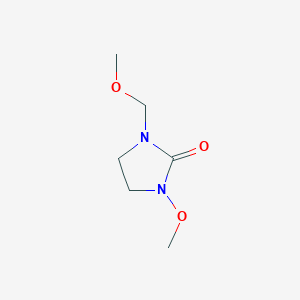
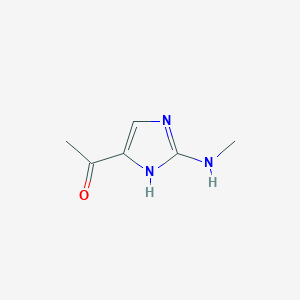
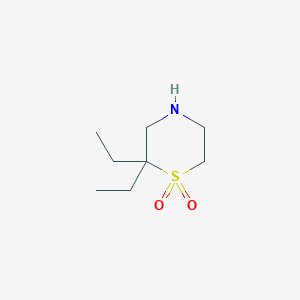
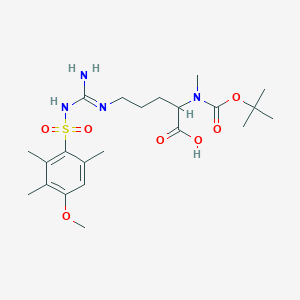
![2-Ethynylbenzo[d]oxazole](/img/structure/B12829992.png)
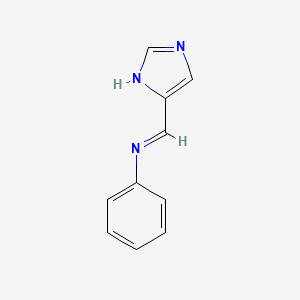

![N,N,2-trimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12830011.png)
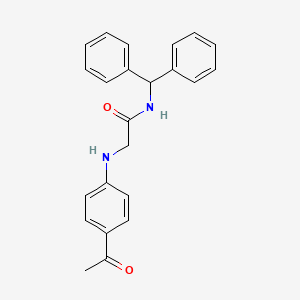
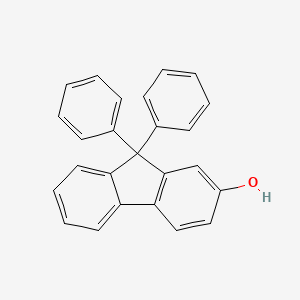
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid](/img/structure/B12830031.png)
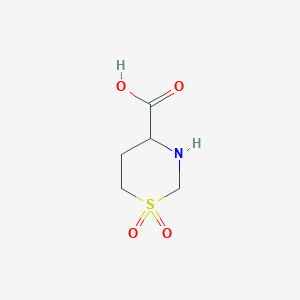
![2-((1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octan-5-yl)acetic acid](/img/structure/B12830042.png)
